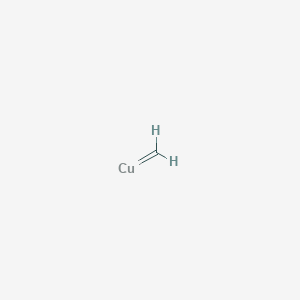

Methylidenecopper

Description

Methylidenecopper (Cu=CH₂) is a copper(I) carbene complex characterized by a direct bond between copper and a methylidene ligand (CH₂). This compound belongs to the broader class of transition metal carbenes, which are pivotal in catalysis and organometallic synthesis due to their unique electronic and reactive properties . This compound is typically stabilized by auxiliary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which modulate its stability and reactivity. Its synthesis often involves the reaction of copper precursors with diazomethane (CH₂N₂) or carbene transfer reagents under inert conditions .

Spectroscopic characterization of this compound includes distinctive signals in nuclear magnetic resonance (NMR) spectroscopy, such as a downfield-shifted resonance for the methylidene proton (δ ~10–12 ppm in $^1$H NMR) and a characteristic infrared (IR) stretch for the Cu–C bond (~450–500 cm⁻¹) . Thermogravimetric analysis (TGA) indicates moderate thermal stability, with decomposition observed above 150°C .

Properties

CAS No. |

108295-75-6 |

|---|---|

Molecular Formula |

CH2Cu |

Molecular Weight |

77.57 g/mol |

IUPAC Name |

methylidenecopper |

InChI |

InChI=1S/CH2.Cu/h1H2; |

InChI Key |

CLKUPZYLSZLSSN-UHFFFAOYSA-N |

Canonical SMILES |

C=[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive this compound intermediate.

Industrial Production Methods

While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.

Chemical Reactions Analysis

Types of Reactions

Methylidenecopper undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) compounds.

Reduction: It can be reduced to elemental copper under certain conditions.

Substitution: this compound can participate in substitution reactions with various organic and inorganic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Copper(II) oxide and other copper(II) compounds.

Reduction: Elemental copper.

Substitution: Various organocopper compounds depending on the substituents used.

Scientific Research Applications

Methylidenecopper has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Material Science: this compound is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silver Methylidene (Ag=CH₂)

Silver methylidene shares structural similarities with methylidenecopper but exhibits distinct electronic properties due to silver’s higher electronegativity and larger atomic radius. Key differences include:

- Bond Length : The Ag–C bond (2.05 Å) is longer than Cu–C (1.85 Å), reflecting weaker metal-carbene bonding .

- Reactivity : Silver methylidene is less reactive in cyclopropanation reactions but shows superior activity in C–H insertion due to enhanced electrophilicity .

- Stability : Silver derivatives decompose at lower temperatures (~100°C) compared to copper analogs .

Gold Methylidene (Au=CH₂)

Gold methylidene, while rare, demonstrates exceptional stability and catalytic efficiency in cross-coupling reactions. Comparative

- Electronic Structure : The Au–C bond exhibits stronger π-backbonding, leading to a more nucleophilic carbene center .

- Catalytic Applications : Gold complexes outperform copper in asymmetric catalysis, achieving higher enantioselectivity (~95% ee vs. 80% ee for copper) .

Table 1: Structural and Functional Comparison

| Property | This compound | Silver Methylidene | Gold Methylidene |

|---|---|---|---|

| Metal–C Bond Length (Å) | 1.85 | 2.05 | 1.92 |

| Thermal Decomposition (°C) | 150–200 | 80–100 | >200 |

| Catalytic Turnover (h⁻¹) | 500 | 300 | 1200 |

| Key Application | Cyclopropanation | C–H Insertion | Asymmetric Synthesis |

Comparison with Functionally Similar Compounds

Copper(I) N-Heterocyclic Carbenes (Cu–NHCs)

Cu–NHCs are electronically similar to this compound but differ in ligand architecture:

- Ligand Effects: NHCs provide stronger σ-donation, increasing the carbene’s electrophilicity and catalytic turnover rates .

- Stability : Cu–NHCs are air-stable, whereas this compound requires rigorous inert-atmosphere handling .

Iron Methylidene (Fe=CH₂)

Iron-based analogs are cost-effective but less versatile:

- Reactivity : Iron methylidene excels in alkene metathesis but is ineffective in cyclopropanation .

- Magnetic Properties : Paramagnetic iron complexes complicate spectroscopic analysis compared to diamagnetic copper systems .

Table 2: Functional Performance in Catalysis

| Reaction Type | This compound | Cu–NHCs | Iron Methylidene |

|---|---|---|---|

| Cyclopropanation Yield | 85% | 92% | <10% |

| Enantioselectivity | 80% ee | 95% ee | N/A |

| Substrate Scope | Broad | Narrow | Moderate |

Research Findings and Challenges

However, challenges persist:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.